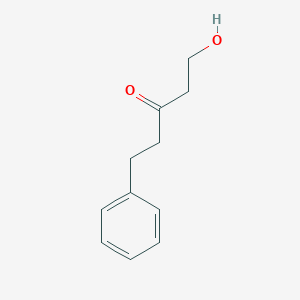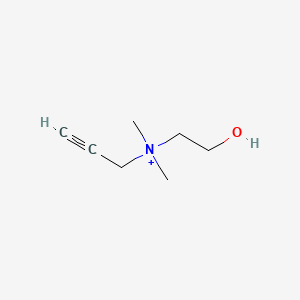
3-alpha-O-acetyl-alpha-boswellic acid
Overview
Description
α-acetyl Boswellic acid is a pentacyclic triterpene and isomer of β-acetyl-boswellic acid originally isolated from B. serrata. It inhibits LPS-induced TNF-α mRNA expression in monocytes as well as NF-κB activity in HEK293 cells when used at a concentration of 10 μM. α-acetyl Boswellic acid also inhibits phosphorylation of IκBα mediated by IκB kinases (IKKs) in monocytes.
3-O-Acetyl-alpha-boswellic acid analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
3-alpha-O-acetyl-alpha-boswellic acid is a triterpenoid. It has a role as a metabolite.
Mechanism of Action
Acetyl-alpha-boswellic Acid: A Comprehensive Review of Its Mechanism of Action
Acetyl-alpha-boswellic acid, also known as 3-alpha-O-acetyl-alpha-boswellic acid or BIO9XQ683U, is a pentacyclic triterpene derived from the gum resin of Boswellia serrata . This compound has attracted significant interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in several biochemical pathways. The modulation of reactive oxygen species (ROS) formation and the resulting endoplasmic reticulum stress is central to acetyl-alpha-boswellic acid’s molecular and cellular anticancer activities since it modifies transcription, epigenetics factors, and signal transduction .
Pharmacokinetics
The therapeutic use of acetyl-alpha-boswellic acid is greatly hindered by its poor pharmacokinetic properties . Strategies that facilitate the oral absorption and distribution of acetyl-alpha-boswellic acid could lead to a safe and more effective use of this compound .
Result of Action
The cytotoxic action of acetyl-alpha-boswellic acid against cancer cells has been demonstrated in numerous studies in vitro and in vivo, proving its effectiveness in the prevention and treatment of a variety of cancers . It has also been found to have anti-aging and other neurological effects, suggesting its potential for the treatment of neurological diseases .
Biochemical Analysis
Biochemical Properties
3-alpha-O-acetyl-alpha-boswellic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme 5-lipoxygenase (5-LOX), where it acts as a potent inhibitor . This inhibition is non-redox and specific to 5-LOX, without affecting 12-lipoxygenase and cyclooxygenase activities . Additionally, this compound has been shown to modulate the activity of matrix metalloproteinase-3 (MMP-3) in human synovial cells .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells . In human glioblastoma cell lines, it decreases DNA synthesis, inhibits migration and invasion, and reduces colony formation . Furthermore, it influences cell signaling pathways, such as the ERK1/2 pathway, and enhances the production of glycosaminoglycans in human chondrocytes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits 5-lipoxygenase, leading to a reduction in leukotriene synthesis . This compound also modulates the NF-κB pathway, resulting in decreased expression of pro-inflammatory cytokines . Additionally, it activates caspases, upregulates Bax expression, and stimulates poly (ADP)-ribose polymerase (PARP) cleavage, contributing to its cytotoxic and antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it remains stable under various conditions and retains its biological activity . Long-term exposure to this compound has demonstrated sustained anti-inflammatory and anti-tumor effects in in vitro and in vivo studies . Additionally, its stability and degradation profile indicate that it can maintain its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses have been found to exhibit hepatoprotective effects, while higher doses show a milder effect . In a sciatic nerve-crush injury model in rats, different dosages (1.5, 3, and 6 mg/kg) of this compound promoted nerve repair by increasing the expression of pERK1/2 in Schwann cells . High doses may also lead to toxic or adverse effects, highlighting the importance of dosage optimization .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as 5-lipoxygenase and modulates the NF-κB and ERK pathways . These interactions influence metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-tumor properties . Additionally, it has been shown to affect the Nrf2/HO-1 pathway, enhancing its antioxidant effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Co-administration with Piper longum has been shown to enhance its bioavailability and distribution, suggesting potential strategies for improving its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and other biomolecules, contributing to its overall biological effects .
Properties
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23+,24+,25+,28+,29+,30+,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWGZKRQDHPFCZ-OBHGTAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@]2([C@H]([C@@]1(C)C(=O)O)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569721 | |
| Record name | (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89913-60-0 | |
| Record name | Acetyl-alpha-boswellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089913600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYL-.ALPHA.-BOSWELLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIO9XQ683U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key molecular targets of Acetyl-alpha-boswellic acid and how does it affect them?
A1: Acetyl-alpha-boswellic acid (AαBA), also known as 3-alpha-O-acetyl-alpha-boswellic acid, has been shown to directly target IκB kinases (IKKs), specifically inhibiting their phosphorylation activity []. This inhibition prevents the degradation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. By blocking IKKs, AαBA prevents NF-κB activation and its translocation to the nucleus, ultimately suppressing the expression of pro-inflammatory cytokines like TNF-α [].
Q2: Does Acetyl-alpha-boswellic acid exhibit any anti-tumor activity?
A2: Research suggests that a Boswellia carterii extract containing AαBA can suppress T cell function []. While the exact mechanisms remain unclear, this finding points towards potential applications in modulating immune responses, which could be relevant in cancer immunotherapy. Additionally, studies highlight the anti-tumor potential of β-boswellic acids, closely related to AαBA, demonstrating significant inhibition of tumor promotion in mouse skin models [].
Q3: What is the structural characterization of Acetyl-alpha-boswellic acid?
A3: While the provided abstracts don't explicitly detail the molecular formula and weight of AαBA, they confirm its identity as a pentacyclic triterpenoid []. For precise structural data, refer to chemical databases or publications dedicated to the isolation and characterization of this compound.
Q4: Are there any known methods to synthesize Acetyl-alpha-boswellic acid?
A4: Yes, 3α-acetyl-11-keto-alpha-boswellic acid, a closely related compound, can be synthesized using a radical-type reaction involving bromine and AαBA isolated from the oleo-gum-resin of Boswellia carterii []. This suggests potential synthetic routes for AαBA could be explored using similar chemical approaches.
Q5: What analytical techniques are commonly employed to characterize and quantify Acetyl-alpha-boswellic acid?
A5: Although the provided research doesn't delve into specific analytical methods for AαBA, chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are widely used for the separation and purification of boswellic acids []. Coupled with spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), researchers can accurately identify and quantify these compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one](/img/structure/B1254353.png)


![2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B1254357.png)
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254358.png)







